4-Acetamidobenzylamine

Descripción general

Descripción

4-Acetamidobenzylamine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their applications. For instance, the first paper describes the electrochemical behavior of acetaminophen, which is a known analgesic and antipyretic drug. The study focuses on the development of a modified electrode that can be used for the voltammetric determination of acetaminophen, indicating the relevance of similar acetamide compounds in electrochemical sensors and medical diagnostics . The second paper discusses the synthesis of a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are explored for their antiallergic properties. These compounds, while not the same as 4-acetamidobenzylamine, share a functional group (the acetamide group) and are indicative of the potential biological activity and pharmaceutical applications of acetamide derivatives .

Synthesis Analysis

The synthesis of related acetamide compounds is detailed in the second paper, where a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides were prepared. The process involved indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation to obtain the desired ethyl (indol-3-yl)alkanoates. Amidification was then carried out by condensation with 4-aminopyridine. This synthesis route provides insight into the methods that could potentially be applied to the synthesis of 4-acetamidobenzylamine, highlighting the importance of condensation reactions in the formation of acetamide bonds .

Molecular Structure Analysis

While the molecular structure of 4-acetamidobenzylamine is not directly analyzed in the provided papers, the studies do involve compounds with similar structural features, such as the acetamide group. The structure of these compounds is crucial for their biological activity, as seen in the antiallergic properties of the N-(pyridin-4-yl)-(indol-3-yl)alkylamides. The presence of the acetamide group in these molecules is likely to influence their reactivity and interaction with biological targets, which can be extrapolated to 4-acetamidobenzylamine .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 4-acetamidobenzylamine. However, the electrochemical behavior of acetaminophen is studied in the first paper, where the modified electrode shows excellent electrocatalytic activity towards the oxidation of acetaminophen. This suggests that acetamide compounds can undergo electrochemical reactions, which may be relevant for the chemical reactivity of 4-acetamidobenzylamine in various applications, including electrochemical sensing and pharmaceutical formulations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-acetamidobenzylamine are not discussed in the provided papers. Nonetheless, the electrochemical properties of acetaminophen and the biological activity of N-(pyridin-4-yl)-(indol-3-yl)alkylamides give an indication of the properties that might be expected from acetamide derivatives. For example, the electrochemical properties are important for the development of sensors, while the biological activity is a key factor in pharmaceutical research. These aspects underscore the significance of understanding the physical and chemical properties of compounds like 4-acetamidobenzylamine for their practical applications .

Aplicaciones Científicas De Investigación

-

Fluorescent Probes

- Field : Biochemistry and Neuroscience

- Application : 4-Acetamidobenzylamine has been used in the design and synthesis of fluorescent probes based on the underexplored bimane scaffold . These probes have varied electronic properties and show tunable absorption and emission in the visible region with large Stokes shifts .

- Methods : Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .

- Results : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

-

Enzyme Catalysis

- Field : Biochemistry

- Application : While I couldn’t find specific applications of 4-Acetamidobenzylamine in enzyme catalysis, it’s worth noting that amines, in general, are often used as substrates in enzymatic reactions .

- Methods : Enzyme-catalyzed reactions typically occur in at least two steps. In the first step, an enzyme molecule (E) and the substrate molecule or molecules (S) collide and react to form an intermediate compound called the enzyme-substrate (E–S) complex .

- Results : The results of such reactions can vary widely depending on the specific enzyme and substrate involved .

-

Cancer Cell-Specific Applications

- Field : Oncology

- Application : Although I couldn’t find specific applications of 4-Acetamidobenzylamine in cancer research, it’s worth noting that amines and their derivatives are often used in the development of cancer therapeutics .

- Methods : These methods often involve the use of nanomaterials or other advanced technologies to deliver the therapeutic agents to cancer cells .

- Results : The results of such treatments can vary widely depending on the specific type of cancer and the therapeutic agent used .

-

Pulp Processing

- Field : Pulp and Paper Industry

- Application : 4-Acetamido-TEMPO-mediated oxidation was carried out on thermomechanical pulp (TMP) to further investigate the extraction components of the oxidized pulp .

- Methods : Successive extractions on non-oxidized, bleached and oxidized TMP have shown that components were easier to extract from the oxidized pulp .

- Results : The pulp lignin content demonstrated that the highest content of lignin was removed by sodium hydroxide extraction . Moreover, more than two times the amount lignin was extracted from oxidized pulp compared to non-oxidized pulp .

-

Biomedical Polymers

- Field : Biomedical Engineering

- Application : While I couldn’t find specific applications of 4-Acetamidobenzylamine in biomedical polymers, it’s worth noting that amines and their derivatives are often used in the development of biomedical polymers .

- Methods : These methods often involve the synthesis of polymers with specific properties for applications such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

- Results : The results of such treatments can vary widely depending on the specific type of polymer and its application .

-

Artificial Enzyme Research

- Field : Biochemistry

- Application : Although I couldn’t find specific applications of 4-Acetamidobenzylamine in artificial enzyme research, it’s worth noting that amines and their derivatives are often used in the development of artificial enzymes .

- Methods : These methods often involve the use of nanomaterials or other advanced technologies to mimic the catalytic activity of natural enzymes .

- Results : The results of such research can vary widely depending on the specific type of artificial enzyme and its application .

-

Nanotechnology

- Field : Nanotechnology

- Application : While I couldn’t find specific applications of 4-Acetamidobenzylamine in nanotechnology, it’s worth noting that amines and their derivatives are often used in the development of nanomaterials .

- Methods : These methods often involve the synthesis of nanomaterials with specific properties for applications such as electronics, medicine, agriculture, environmental science, and consumer and household products .

- Results : The results of such treatments can vary widely depending on the specific type of nanomaterial and its application .

-

Thermomechanical Pulp Processing

- Field : Pulp and Paper Industry

- Application : 4-Acetamido-TEMPO-mediated oxidation was carried out on thermomechanical pulp (TMP) to further investigate the extraction components of the oxidized pulp .

- Methods : Successive extractions on non-oxidized, bleached and oxidized TMP have shown that components were easier to extract from the oxidized pulp .

- Results : The pulp lignin content demonstrated that the highest content of lignin was removed by sodium hydroxide extraction . Moreover, more than two times the amount lignin was extracted from oxidized pulp compared to non-oxidized pulp .

-

Artificial Enzyme Research

- Field : Biochemistry

- Application : Although I couldn’t find specific applications of 4-Acetamidobenzylamine in artificial enzyme research, it’s worth noting that amines and their derivatives are often used in the development of artificial enzymes .

- Methods : These methods often involve the use of nanomaterials or other advanced technologies to mimic the catalytic activity of natural enzymes .

- Results : The results of such research can vary widely depending on the specific type of artificial enzyme and its application .

Safety And Hazards

Propiedades

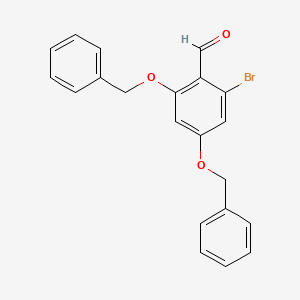

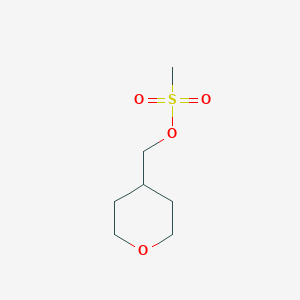

IUPAC Name |

N-[4-(aminomethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRGRDOODISXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571111 | |

| Record name | N-[4-(Aminomethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamidobenzylamine | |

CAS RN |

25412-53-7 | |

| Record name | N-[4-(Aminomethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(aminomethyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)

![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)